molecular formula C21H24N6O2 B12169989 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one

Cat. No.: B12169989
M. Wt: 392.5 g/mol
InChI Key: PGAMQAIHHYEMEJ-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the propan-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the ketone group results in an alcohol .

Scientific Research Applications

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(tetrazol-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C21H24N6O2/c1-29-20-9-7-18(8-10-20)25-12-14-26(15-13-25)21(28)11-4-17-2-5-19(6-3-17)27-16-22-23-24-27/h2-3,5-10,16H,4,11-15H2,1H3

InChI Key

PGAMQAIHHYEMEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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